molecular formula C13H18Cl2N4 B1531148 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride CAS No. 1221722-47-9

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride

Cat. No. B1531148
CAS RN: 1221722-47-9
M. Wt: 301.21 g/mol
InChI Key: IMVVPXYPKQWEKU-UHFFFAOYSA-N
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Description

The compound “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives have been studied for various potential applications in medicine and other fields .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The presence of the benzene ring and carboximidamide group in the compound suggests potential for interesting chemical properties and reactivity, but without specific studies or data on this compound, a detailed molecular structure analysis isn’t possible .

Scientific Research Applications

Photolysis and Carbene Generation

Research indicates that pyrazole derivatives, including structures similar to the chemical , have been used in studies exploring photolysis and carbene generation. For instance, a study on chloro(4-methylpent-3-en-1-ynyl)carbene generated through the photolysis of a related pyrazole compound highlights the utility of these reactions in organic synthesis. This process facilitates the production of alkynylchlorocyclopropanes, showcasing a method for selective cyclopropanation of double bonds, which could be beneficial in synthesizing complex organic molecules (Gvozdev et al., 2021).

Molecular Structure and Reactivity

Another study elaborates on the molecular structure of bis(substituted-carbonyl)benzene derivatives formed from reactions involving pyrazole. Through a combination of experimental and theoretical approaches, researchers have demonstrated the impact of pyrazole derivatives on the electronic and geometric properties of compounds. This investigation provides insights into the reactivity of such molecules, which is crucial for designing materials with desired chemical properties (Khan et al., 2020).

Chemical Library Generation

The use of a dimethylamino derivative of a thiophene-containing compound as a precursor for generating a diverse library of compounds underscores the versatility of pyrazole-related structures in synthesizing a wide range of chemical entities. This approach highlights the potential for creating structurally diverse compounds for various applications, including materials science and drug discovery (Roman, 2013).

Coordination Chemistry

Research into highly substituted pyrazole ligands and their complexes with metal ions such as platinum(II) and palladium(II) illustrates the application of pyrazole derivatives in coordination chemistry. These complexes have been explored for their structural characteristics and potential applications in catalysis and material science, pointing to the utility of such compounds in developing new materials with specific functions (Budzisz et al., 2004).

Luminescent Properties

The synthesis and characterization of pyrazole derivatives with luminescent properties showcase the potential for using these compounds in optical materials and sensors. Such studies contribute to the development of new materials that can be utilized in electronics and photonics, demonstrating the broad applicability of pyrazole-related compounds in scientific research (Tang et al., 2014).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

Pyrazole derivatives are a topic of ongoing research due to their potential applications in various fields, including medicine and materials science . Future research on this compound could involve studying its synthesis, properties, and potential applications .

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit potent antileishmanial and antimalarial activities . These activities suggest that the compound may interact with biological targets involved in these diseases, such as enzymes or receptors in the parasites causing these diseases.

Mode of Action

It is suggested that the compound may interact with its targets through hydrogen bonding . This interaction could lead to changes in the target’s function, potentially inhibiting its activity and leading to the observed antileishmanial and antimalarial effects.

Biochemical Pathways

Given its potential antileishmanial and antimalarial activities, it may affect pathways related to the survival and replication of the parasites causing these diseases .

Result of Action

Given its potential antileishmanial and antimalarial activities, it may lead to the death or inhibition of the parasites causing these diseases .

properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]benzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4.2ClH/c1-9-7-10(2)17(16-9)8-11-3-5-12(6-4-11)13(14)15;;/h3-7H,8H2,1-2H3,(H3,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVVPXYPKQWEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=N)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride
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4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride
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4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride
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4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride
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4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride
Reactant of Route 6
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